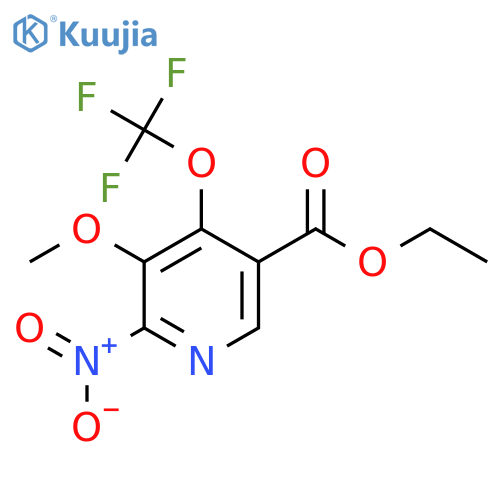Cas no 1804896-38-5 (Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate)

1804896-38-5 structure
商品名:Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate
CAS番号:1804896-38-5
MF:C10H9F3N2O6
メガワット:310.183473348618
CID:4840649
Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate
-
- インチ: 1S/C10H9F3N2O6/c1-3-20-9(16)5-4-14-8(15(17)18)7(19-2)6(5)21-10(11,12)13/h4H,3H2,1-2H3
- InChIKey: QIUKRYFKWJKEGE-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(C([N+](=O)[O-])=NC=C1C(=O)OCC)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 386
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 104
Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029085307-1g |
Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate |
1804896-38-5 | 97% | 1g |
$1,564.50 | 2022-04-01 |
Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate 関連文献
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
1804896-38-5 (Ethyl 3-methoxy-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate) 関連製品
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
